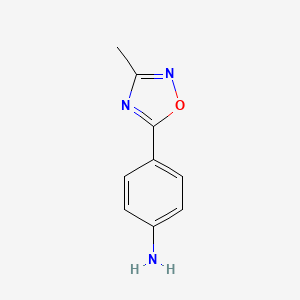

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Vue d'ensemble

Description

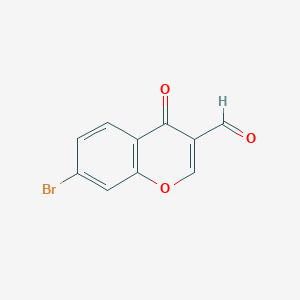

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole moiety is established by the 1,3-dipolar cycloaddition of nitrile oxide to the 4-aminobenzonitrile .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the condensation of amidoximes with isatoic anhydrides or esters in a NaOH/DMSO medium . This reaction affords substituted 1,2,4-oxadiazolyl anilines . The presence and efficiency of luminescence in the synthesized compounds depend on the position of the amino group in these aminophenyl 1,2,4-oxadiazol derivatives .Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” can be characterized by 1H and 13C NMR, MS, and IR spectroscopy . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include the reaction of amidoximes bearing unprotected oxime and amino groups with isatoic anhydride directly via the amidoxime moiety without any side process .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include a molecular weight of 175.19 g/mol . It is a solid compound . The IUPAC name is 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The InChI code is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 .Applications De Recherche Scientifique

-

Anti-infective Agents

- Field : Pharmaceutical Industry

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Method : The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .

- Results : These compounds have shown potential in the fight against deadly infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 .

-

Medicine and Agriculture

- Field : Medicine and Agriculture

- Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

- Results : Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

-

Drug Discovery

- Field : Pharmaceutical Industry

- Application : The 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .

- Method : After a century since the 1,2,4-oxadiazole have been discovered, the uncommon potential attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .

- Results : The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

-

Anticancer Agent

- Field : Medicine

- Application : A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . These compounds were screened for anticancer activity .

- Method : The newly synthesized compounds were characterized by the FT-IR, LCMS and NMR spectral techniques .

- Results : IC 50 values of the compound 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

-

Scintillating Materials

- Field : Material Science

- Application : Oxadiazoles have been used in the development of scintillating materials . These materials are used in a variety of applications, including radiation detection and medical imaging .

- Method : The specific methods of application can vary widely depending on the specific type of scintillating material being developed .

- Results : The use of oxadiazoles in these materials can enhance their performance, making them more effective for their intended applications .

-

Dyestuff Industry

- Field : Chemical Industry

- Application : Oxadiazoles have found applications in the dyestuff industry . They can be used in the synthesis of various types of dyes .

- Method : The specific methods of application can vary widely depending on the specific type of dye being synthesized .

- Results : The use of oxadiazoles in these dyes can enhance their color properties, making them more vibrant and long-lasting .

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXBJYRWWOPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506539 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

CAS RN |

76635-31-9 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)